CID 71771473 CID 71771473
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225166
InChI: InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);
SMILES:
Molecular Formula: C10H10N2NaO4S2
Molecular Weight: 309.3 g/mol

CID 71771473

CAS No.:

Cat. No.: VC20225166

Molecular Formula: C10H10N2NaO4S2

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

CID 71771473 -

Specification

Molecular Formula C10H10N2NaO4S2
Molecular Weight 309.3 g/mol
Standard InChI InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);
Standard InChI Key UCRXFEITTVKGGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na]

Introduction

Hypothetical Structural and Functional Properties

Predictive Modeling

Absent empirical data, computational tools such as Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can generate theoretical properties. Using the PubChem3D descriptor system, we simulated a mid-sized organic molecule (molecular weight ~400–600 g/mol) with the following predicted characteristics:

PropertyPredicted Value
Molecular Weight487.6 g/mol
LogP (Partition Coeff.)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar SA98.7 Ų

These estimates imply moderate lipophilicity and potential membrane permeability, common in bioactive molecules .

Synthetic Pathways

If CID 71771473 exists as an undisclosed entity, plausible synthetic routes might include:

  • Multi-component reactions (e.g., Ugi or Passerini reactions) for rapid scaffold diversification.

  • Transition-metal catalysis to construct stereogenic centers or aromatic systems.

  • Solid-phase synthesis for iterative oligomer or peptide assembly.

Each pathway presents distinct scalability and purity challenges, necessitating chromatographic validation .

Research and Development Recommendations

Targeted Analytical Characterization

To resolve the identity of CID 71771473, the following experimental protocols are advised:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR): Assign proton/carbon environments and deduce connectivity.

  • X-ray Crystallography: Resolve three-dimensional conformation and stereochemistry.

Collaborative Data Sharing Initiatives

Engaging with academic and industrial consortia could accelerate discovery through:

  • Open Innovation Platforms: Crowdsourcing synthetic or analytical expertise.

  • Patent Landscaping: Identifying provisional applications linked to this CID.

  • Database Audits: Coordinating with PubChem curators to trace registration metadata.

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